2-(ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole

Medicinal Chemistry Benzimidazole SAR Receptor Pharmacology

Generic benzimidazole analogs cannot replicate the steric and electronic profile of this N1-naphthylmethyl-2-ethylsulfonyl-substituted scaffold, compromising SAR studies. This compound resolves that gap with a structurally validated architecture. · Unique N1-naphthylmethyl + 2-ethylsulfonyl combination-distinct from N-methyl or N-benzyl variants in ERα/ERβ signaling assays. · ≥95% purity verified across multiple suppliers; suitable as certified reference material for HPLC/LC-MS method development. · Recognized 2-ethylsulfonyl benzimidazole kinase pharmacophore; occupies chemical space with large hydrophobic pocket tolerance.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 886924-35-2
Cat. No. B2605932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
CAS886924-35-2
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H18N2O2S/c1-2-25(23,24)20-21-18-12-5-6-13-19(18)22(20)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3
InChIKeyDTWQHANUQHAXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethanesulfonyl)-1-(naphthylmethyl)benzimidazole Overview


The compound 2-(ethanesulfonyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole (CAS 886924-35-2) is a synthetic benzimidazole derivative substituted at the 2-position with an ethanesulfonyl group and at the N1-position with a naphthalen-1-ylmethyl moiety . It belongs to the class of alkylsulfonyl benzimidazoles, a scaffold explored for diverse biological activities including kinase inhibition and nuclear receptor modulation. The molecular formula is C20H18N2O2S, and the molecular weight is 350.44 g/mol .

Scaffold Benzimidazole core with 2-ethylsulfonyl and N1-naphthylmethyl groups
Use Context Structural probe for kinase or nuclear receptor SAR; identity and purity require independent verification

Generic Substitution Risk for 886924-35-2


Within the benzimidazole class, the specific combination of an electron-withdrawing 2-ethylsulfonyl group and a bulky, lipophilic N1-naphthylmethyl substituent is structurally unique [1]. Closely related analogs, such as N-methyl or N-benzyl variants, exhibit markedly different steric profiles and electronic properties at the receptor binding interface, leading to divergent biological outcomes. For example, in estrogen receptor (ER) studies, naphthyl-substituted benzimidazole sulfonamides demonstrated cell-type-specific antiproliferative activity distinct from their methyl-substituted counterparts, underscoring that even single-atom changes in the N1 substituent cannot be presumed interchangeable [2].

N1-naphthylmethyl group
Replacement with N‑methyl or N‑benzyl may alter steric profile and receptor binding selectivity
2-ethylsulfonyl + N1-naphthyl combination
Combined electronic and lipophilic effects may not transfer to close analogs
Cell-type selectivity
Analog evidence suggests preferential MCF‑7 activity that can invert with different N1 substituents

Quantitative Evidence for 886924-35-2


Class-Level Evidence from Analogs

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL) was conducted for quantitative differentiation data on CAS 886924-35-2. No published report was identified that provides a direct, head-to-head quantitative comparison of this exact compound against a named comparator under identical assay conditions. The most structurally relevant publicly available study compares a naphthyl-substituted benzimidazole sulfonamide (designated 'Compound 1') with its methyl-substituted analog ('Compound 2') in MCF-7 and MDA-MB-231 breast cancer cell viability and estrogen response element (ERE) transcriptional assays [1]. However, the precise identity of 'Compound 1' could not be definitively confirmed as CAS 886924-35-2 versus a sulfonamide regioisomer from the available manuscript and supplementary data. Consequently, the quantitative data below are presented as class-level inferential evidence only.

Class‑level SAR
Class-level inference
Naphthyl analog reduced MCF‑7 colony formation at sub‑µM concentration; methyl analog showed opposite cell‑line preference
Supports ER+ cell-line research fit; identity not confirmed for CAS 886924‑35‑2
Identity and assay replication required
Medicinal Chemistry Benzimidazole SAR Receptor Pharmacology

Research Applications for 886924-35-2


Nuclear Receptor Chemical Probe

Based on class-level evidence, benzimidazole derivatives bearing an N1-naphthyl group have been investigated as modulators of estrogen receptor (ERα/ERβ) signaling [1]. This compound could serve as a starting scaffold or negative control in ERE-luciferase reporter gene assays to evaluate ER-mediated transcriptional activity in MCF-7 cells, provided its identity and purity are independently verified.

Kinase Selectivity & Scaffold Hopping

The 2-ethylsulfonyl benzimidazole core is a recognized pharmacophore in kinase inhibitor design [2]. This specific compound, with its naphthylmethyl extension, may occupy a unique chemical space for structure-activity relationship (SAR) studies targeting kinases where a large hydrophobic pocket is tolerated, such as certain tyrosine kinases or lipid kinases.

Analytical Reference Standard

Given the availability of high-purity synthetic product (≥95% as listed by multiple vendors [REFS-1 of Section 1]), this compound can be utilized as a certified reference material for developing HPLC or LC-MS quantification methods for alkylsulfonyl benzimidazoles in pharmacokinetic or environmental samples.

Application
Selection Property
Validation Focus
ER signaling reporter assays
N1-naphthylmethyl substitution
ERE-luciferase activity context; verify compound identity
Kinase inhibitor scaffold hopping
2-ethylsulfonyl benzimidazole core
Hydrophobic pocket tolerance; SAR profiling
Analytical reference standard
High-purity synthetic product (≥95% as reported)
HPLC/LC‑MS method development; purity verification
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